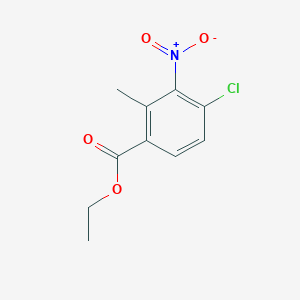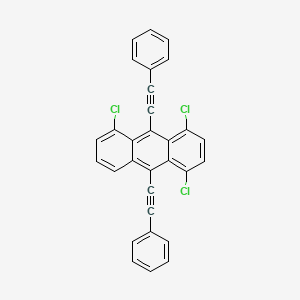
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of chemical reactions involving anthracene as the starting material. The synthesis typically involves the following steps:
Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 1, 4, and 5 positions.
Sonogashira Coupling: The chlorinated anthracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 9 and 10 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it emits fluorescence, which can be harnessed for various applications. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and diagnostic applications.
Energy Transfer: It can participate in energy transfer processes, which are crucial in OLEDs and other optoelectronic devices.
Comparaison Avec Des Composés Similaires
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is unique due to its specific substitution pattern and photophysical properties. Similar compounds include:
1-Chloro-9,10-bis(phenylethynyl)anthracene: Lacks the additional chlorine atoms, resulting in different reactivity and properties.
9,10-Bis(phenylethynyl)anthracene: Does not have any chlorine atoms, leading to distinct photophysical characteristics.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains two chlorine atoms, offering a different set of chemical and physical properties.
Propriétés
Numéro CAS |
98805-16-4 |
|---|---|
Formule moléculaire |
C30H15Cl3 |
Poids moléculaire |
481.8 g/mol |
Nom IUPAC |
1,4,5-trichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H15Cl3/c31-25-13-7-12-22-23(16-14-20-8-3-1-4-9-20)29-26(32)18-19-27(33)30(29)24(28(22)25)17-15-21-10-5-2-6-11-21/h1-13,18-19H |
Clé InChI |
GYEPOHIURQQQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



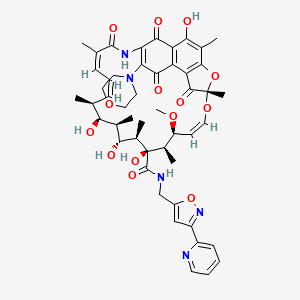
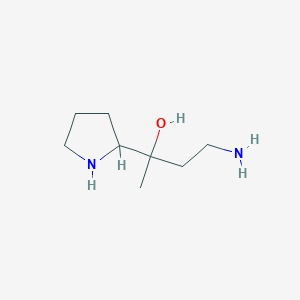



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

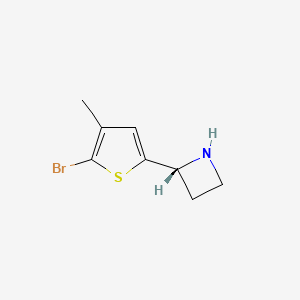
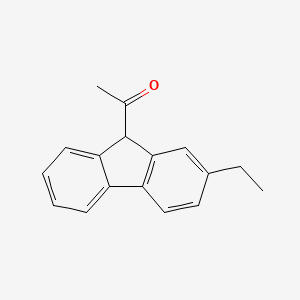
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
